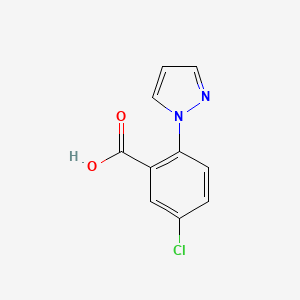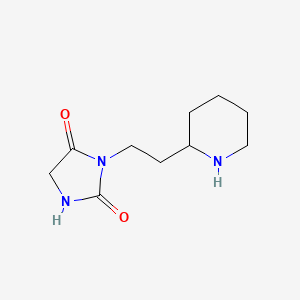
N1-Methyl-N1-(tetrahydro-2-furanylmethyl)-1,2-cyclohexanediamine
Übersicht
Beschreibung
N1-Methyl-N1-(tetrahydro-2-furanylmethyl)-1,2-cyclohexanediamine, also known as Methylcyclohexylamine (MCH), is a cyclic amine compound with a wide range of applications in organic chemistry and biochemistry. MCH is used as a starting material in the synthesis of several pharmaceuticals, including anti-inflammatory drugs, antiviral agents, and other therapeutic agents. In addition, it has been used as a reagent in the synthesis of a variety of other organic compounds, such as dyes, pigments, and surfactants. MCH has also been used in the production of polymers, and as a catalyst for the polymerization of polymers.
Wirkmechanismus
MCH is known to act as an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the production of pro-inflammatory molecules. By inhibiting COX, MCH can reduce inflammation and pain. In addition, MCH has been shown to inhibit the activity of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes. By inhibiting 5-LOX, MCH can reduce inflammation and pain.
Biochemical and Physiological Effects
MCH has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever. In addition, MCH has been shown to reduce the production of pro-inflammatory molecules, such as prostaglandins and leukotrienes. MCH has also been shown to reduce the production of nitric oxide, which is involved in the regulation of blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
The use of MCH in laboratory experiments has several advantages. MCH is a relatively inexpensive reagent, and is easy to synthesize. In addition, MCH is a relatively stable compound, and is not prone to hydrolysis. However, MCH is an irritant, and should be handled with appropriate safety precautions.
Zukünftige Richtungen
There are a number of potential future directions for the use of MCH. For example, it may be possible to use MCH as a starting material in the synthesis of new pharmaceuticals, such as anti-inflammatory drugs, antiviral agents, and other therapeutic agents. In addition, MCH may be used as a catalyst for the polymerization of polymers, and as a reagent in the synthesis of a variety of organic compounds, such as dyes, pigments, and surfactants. Finally, MCH may be used in the development of new methods for the synthesis of pharmaceuticals and other organic compounds.
Wissenschaftliche Forschungsanwendungen
MCH has been used in a variety of scientific research applications, including as a reagent in the synthesis of a variety of organic compounds, such as dyes, pigments, and surfactants. In addition, it has been used in the production of polymers, and as a catalyst for the polymerization of polymers. MCH has also been used in the synthesis of a variety of pharmaceuticals, including anti-inflammatory drugs, antiviral agents, and other therapeutic agents.
Eigenschaften
IUPAC Name |
2-N-methyl-2-N-(oxolan-2-ylmethyl)cyclohexane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-14(9-10-5-4-8-15-10)12-7-3-2-6-11(12)13/h10-12H,2-9,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEMLLQAIJFCAAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCO1)C2CCCCC2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-Methyl-N1-(tetrahydro-2-furanylmethyl)-1,2-cyclohexanediamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(Azidomethyl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B1464437.png)
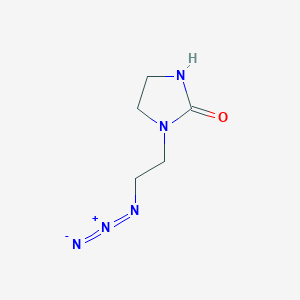

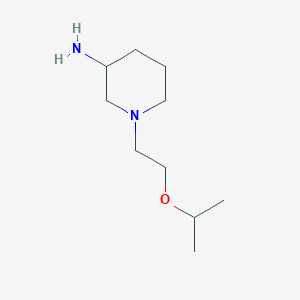
![1-[(2-Methylpiperidin-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1464444.png)
![1-{2-Azabicyclo[2.2.1]heptan-2-yl}-2-(methylamino)ethan-1-one](/img/structure/B1464445.png)

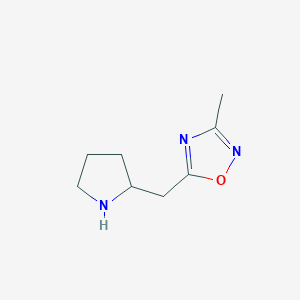

![2-[4-(aminomethyl)piperidin-1-yl]-N-(3-methylbutyl)acetamide](/img/structure/B1464452.png)
